molecular formula C16H15N3OS2 B2506305 1-(1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide CAS No. 1286726-27-9

1-(1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide

Cat. No.: B2506305
CAS No.: 1286726-27-9
M. Wt: 329.44
InChI Key: HRXFWNHAZYAOGD-UHFFFAOYSA-N
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Description

1-(1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide is a complex organic compound that features a benzothiazole ring, a thiophene ring, and an azetidine ring

Scientific Research Applications

1-(1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities with desired properties.

Mechanism of Action

While the exact mechanism of action of “1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide” is not clear, similar compounds have been found to be active in alleviating haloperidol-induced catalepsy in mice . Molecular docking studies with adenosine A2A receptor exhibited very good binding interactions .

Future Directions

The future directions for research on “1-(benzo[d]thiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide” could include further studies to confirm their binding with human A2A receptor for the design and development of potent antagonists . Additionally, more in-depth studies on their anti-inflammatory properties and toxicity could be beneficial .

Preparation Methods

The synthesis of 1-(1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the benzothiazole ring: This can be achieved by cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of the thiophene ring: This step involves the functionalization of the benzothiazole ring with a thiophene derivative through a coupling reaction.

    Construction of the azetidine ring:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-(1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Comparison with Similar Compounds

1-(1,3-benzothiazol-2-yl)-N-[(thiophen-2-yl)methyl]azetidine-3-carboxamide can be compared with other similar compounds, such as:

    Benzothiazole derivatives: These compounds share the benzothiazole ring and exhibit similar chemical properties and reactivity.

    Thiophene derivatives: Compounds containing the thiophene ring are known for their electronic properties and are used in materials science.

    Azetidine derivatives: These compounds feature the azetidine ring and are studied for their potential biological activities.

The uniqueness of this compound lies in its combination of these three distinct rings, which imparts unique chemical and biological properties.

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(thiophen-2-ylmethyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-15(17-8-12-4-3-7-21-12)11-9-19(10-11)16-18-13-5-1-2-6-14(13)22-16/h1-7,11H,8-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRXFWNHAZYAOGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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